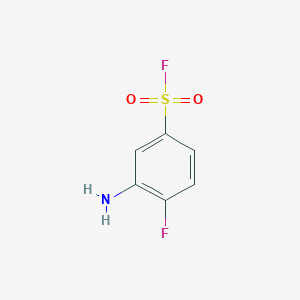

3-Amino-4-fluorobenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A one-pot synthesis method has been developed for the transformation of sulfonates or sulfonic acids to sulfonyl fluorides . This process is efficient and uses readily available and easy-to-operate reagents .Chemical Reactions Analysis

Sulfonyl fluorides are valuable motifs in organic synthesis, chemical biology, medicine, and materials science . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .Scientific Research Applications

Polymer Synthesis

3-Amino-4-fluorobenzene-1-sulfonyl fluoride plays a crucial role in the synthesis of arylsulfonic polymers. It facilitates the creation of polymers and copolymers with sulfonic acid groups, reacting with various monomers like acrylic or methacrylic acid chloride or vinyl isocyanate to yield substituted acrylamides or vinylureas. These compounds can be further polymerized or copolymerized with other vinyl monomers. Another approach involves reacting aminobenzenesulfonyl fluorides with polymers containing reactive groups, such as polyacrylic anhydride and copolymers of maleic anhydride. This results in fluorosulfonyl-substituted polymers and copolymers that can be easily hydrolyzed in slightly alkaline mediums (Hart & Timmerman, 1960).

Inhibitors for Mycobacterium tuberculosis

Sulfonyl fluorides, such as 3-Amino-4-fluorobenzene-1-sulfonyl fluoride, have been investigated as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, synthesized from compounds like cyanuric fluoride, have shown efficient inhibition of these enzymes. This is significant because some of these enzymes are vital for the bacterium's lifecycle, suggesting that β-CA inhibitors could lead to new antimycobacterial agents with mechanisms different from existing drugs (Ceruso et al., 2014).

Synthesis of Aliphatic Sulfonyl Fluorides

Recent research has focused on the synthesis of aliphatic sulfonyl fluorides, highlighting the growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology. A new method has been developed for the synthesis of these compounds via visible-light-mediated decarboxylative fluorosulfonylethylation. This method is suitable for various alkyl carboxylic acids and can be used for modifying natural products like amino acids, peptides, and drugs. It enables the creation of a diverse range of sulfonyl fluoride compound libraries (Xu et al., 2019).

Mechanism of Action

Future Directions

The future directions of research on sulfonyl fluorides include the development of new methods for the synthesis of various sulfonyl fluoride compounds, especially those with highly-valued functionalities . There is also potential for greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

properties

IUPAC Name |

3-amino-4-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMOFHUXNGSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2465209.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B2465217.png)

![1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2465219.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide](/img/structure/B2465220.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2465221.png)

![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)